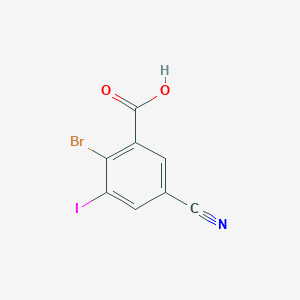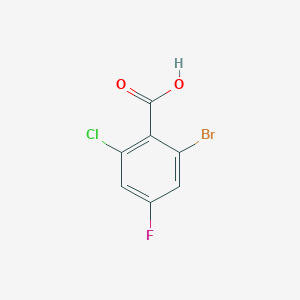![molecular formula C12H17Cl2N3S B1446322 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride CAS No. 1955532-05-4](/img/structure/B1446322.png)
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
説明
“4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is a chemical compound . It has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The compound has been found to be an effective corrosion inhibitor, with the maximum inhibition efficiency reaching 96.06% at a 0.2 mM concentration .
Chemical Reactions Analysis
The compound acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions . It exhibits both physisorption and chemisorption . The compound acts as a mixed inhibitor .科学的研究の応用
Protonation Sites and Hydrogen Bonding
A study by Böck et al. (2021) explored the synthesis and structural characterization of derivatives similar to 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine, highlighting different protonation sites and hydrogen bonding patterns. This research contributes to understanding the molecular conformations and intermolecular interactions of such compounds, which is crucial for their potential application in various scientific fields (Böck et al., 2021).
Tautomerism and Divalent N(I) Character
Bhatia et al. (2013) investigated the electronic structure and tautomeric forms of N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound. Their quantum chemical analysis revealed the existence of competitive isomeric structures and divalent N(I) character, which is significant for understanding the chemical behavior of these compounds in various applications (Bhatia et al., 2013).
Structural Characterization and Polymorphism
Another study by Böck et al. (2020) detailed the structural characterization of polymorphs derived from compounds similar to 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine. This research provides insights into the crystallographic analysis and the diverse intermolecular hydrogen bonding patterns, which are essential for understanding the material properties of these compounds (Böck et al., 2020).
Non-Covalent Interactions and Synthesis
Zhang et al. (2018) conducted a study on the synthesis and characterization of thiourea derivatives, which share structural similarities with the compound . Their research on non-covalent interactions and quantum chemical calculations contributes to the knowledge of synthesizing and manipulating such compounds for potential scientific applications (Zhang et al., 2018).
Electrochromic Devices
Yagmur et al. (2013) reported on the synthesis of a polymer precursor related to 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine and its application in fabricating multicolored electrochromic devices. This highlights the potential use of such compounds in the development of advanced material technologies (Yagmur et al., 2013).
特性
IUPAC Name |
4-(4-pyridin-2-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c13-7-3-1-6-12-15-11(9-16-12)10-5-2-4-8-14-10;;/h2,4-5,8-9H,1,3,6-7,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJTOFNLGDFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



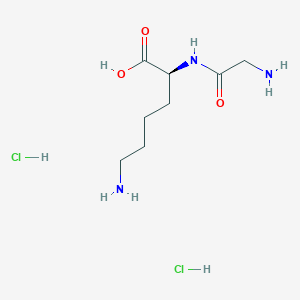
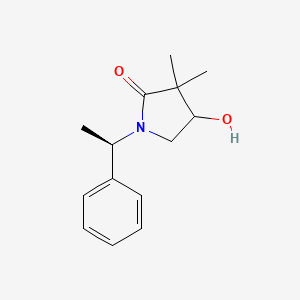
![(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B1446241.png)

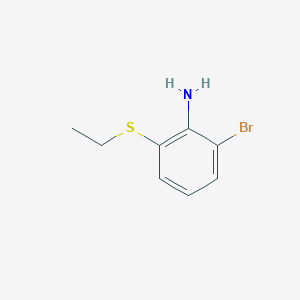
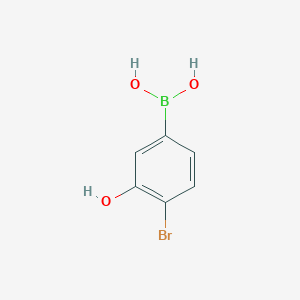
![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)


